Erbstatin

Catalog No.
S527353
CAS No.
100827-28-9
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erbstatin

CAS Number

100827-28-9

Product Name

Erbstatin

IUPAC Name

N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+

InChI Key

SIHZWGODIRRSRA-ONEGZZNKSA-N

SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Solubility

Soluble in DMSO

Synonyms

Erbstatin

Canonical SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Isomeric SMILES

C1=CC(=C(C=C1O)/C=C/NC=O)O

Description

The exact mass of the compound Erbstatin is 179.0582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 610187. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Exact Mass

179.0582

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WDH83K6T5P

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

100827-28-9

Wikipedia

Erbstatin

Dates

Modify: 2023-07-15
1: Imoto M, Umezawa K, Komuro K, Sawa T, Takeuchi T, Umezawa H. Antitumor activity of erbstatin, a tyrosine protein kinase inhibitor. Jpn J Cancer Res. 1987 Apr;78(4):329-32. PubMed PMID: 3108212.
2: Zhang ZH, Rhodes KJ, Childers WE, Argentieri TM, Wang Q. Disinactivation of N-type inactivation of voltage-gated K channels by an erbstatin analogue. J Biol Chem. 2004 Jul 9;279(28):29226-30. Epub 2004 May 10. PubMed PMID: 15136567.
3: McIntyre BS, Sylvester PW. Genistein and erbstatin inhibition of normal mammary epithelial cell proliferation is associated with EGF-receptor down-regulation. Cell Prolif. 1998 Feb;31(1):35-46. PubMed PMID: 9666817.
4: Stanwell C, Ye B, Yuspa SH, Burke TR Jr. Cell protein cross-linking by erbstatin and related compounds. Biochem Pharmacol. 1996 Aug 9;52(3):475-80. PubMed PMID: 8687502.
5: Naccache PH, Gilbert C, Caon AC, Gaudry M, Huang CK, Bonak VA, Umezawa K, McColl SR. Selective inhibition of human neutrophil functional responsiveness by erbstatin, an inhibitor of tyrosine protein kinase. Blood. 1990 Nov 15;76(10):2098-104. PubMed PMID: 2173635.
6: Bishop WR, Petrin J, Wang L, Ramesh U, Doll RJ. Inhibition of protein kinase C by the tyrosine kinase inhibitor erbstatin. Biochem Pharmacol. 1990 Nov 1;40(9):2129-35. PubMed PMID: 2242040.
7: Treuner M, Böhmer FD, Schulze W, Petuchov SP, Grosse R. Limited selectivity of a synthetic erbstatin derivative for tyrosine kinase and cell growth inhibition. Biochem Int. 1992 Mar;26(4):617-25. PubMed PMID: 1319149.
8: Takekura N, Yasui W, Kyo E, Yoshida K, Kameda T, Kitadai Y, Abe K, Umezawa K, Tahara E. Effects of tyrosine kinase inhibitor, erbstatin, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells. Int J Cancer. 1991 Apr 1;47(6):938-42. PubMed PMID: 1849125.
9: Sugata D, Yamashita K, Umezawa K. Inhibition of serum-induced M-phase progression by a tyrosine kinase inhibitor, erbstatin. Biochem Biophys Res Commun. 1993 Jul 15;194(1):239-45. PubMed PMID: 8333839.
10: Markovits J, Larsen AK, Ségal-Bendirdjian E, Fossé P, Saucier JM, Gazit A, Levitzki A, Umezawa K, Jacquemin-Sablon A. Inhibition of DNA topoisomerases I and II and induction of apoptosis by erbstatin and tyrphostin derivatives. Biochem Pharmacol. 1994 Aug 3;48(3):549-60. PubMed PMID: 8068042.
11: Kawada M, Tawara J, Tsuji T, Honma Y, Hozumi M, Wang JY, Umezawa K. Inhibition of Abelson oncogene function by erbstatin analogues. Drugs Exp Clin Res. 1993;19(6):235-41. Review. PubMed PMID: 8013266.
12: Imoto M, Umezawa K, Sawa T, Takeuchi T, Umezawa H. In situ inhibition of tyrosine protein kinase by erbstatin. Biochem Int. 1987 Nov;15(5):989-95. PubMed PMID: 3501720.
13: Kryukova Y, Rybin VO, Qu J, Steinberg SF, Robinson RB. Age-dependent differences in the inhibition of HCN2 current in rat ventricular myocytes by the tyrosine kinase inhibitor erbstatin. Pflugers Arch. 2009 Feb;457(4):821-30. doi: 10.1007/s00424-008-0565-7. Epub 2008 Aug 12. PubMed PMID: 18696104; PubMed Central PMCID: PMC2701652.
14: Isshiki K, Imoto M, Sawa T, Umezawa K, Takeuchi T, Umezawa H, Tsuchida T, Yoshioka T, Tatsuta K. Inhibition of tyrosine protein kinase by synthetic erbstatin analogs. J Antibiot (Tokyo). 1987 Aug;40(8):1209-10. PubMed PMID: 3680036.
15: Watanabe Y, Kakeya H, Ikoma E, Umezawa K. Induction of morphological and enzymic differentiation in rat pheochromocytoma PC12h cells by stable erbstatin analogues. Drugs Exp Clin Res. 1993;19(1):1-6. PubMed PMID: 8223134.
16: Isshiki K, Imoto M, Takeuchi T, Umezawa H, Tsuchida T, Yoshioka T, Tatsuta K. Effective synthesis of erbstatin and its analogs. J Antibiot (Tokyo). 1987 Aug;40(8):1207-8. PubMed PMID: 3680035.
17: Salari H, Duronio V, Howard SL, Demos M, Jones K, Reany A, Hudson AT, Pelech SL. Erbstatin blocks platelet activating factor-induced protein-tyrosine phosphorylation, polyphosphoinositide hydrolysis, protein kinase C activation, serotonin secretion and aggregation of rabbit platelets. FEBS Lett. 1990 Apr 9;263(1):104-8. PubMed PMID: 1691984.
18: Toi M, Mukaida H, Wada T, Hirabayashi N, Toge T, Hori T, Umezawa K. Antineoplastic effect of erbstatin on human mammary and esophageal tumors in athymic nude mice. Eur J Cancer. 1990;26(6):722-4. PubMed PMID: 2144161.
19: Simizu S, Imoto M, Masuda N, Takada M, Umezawa K. Involvement of hydrogen peroxide production in erbstatin-induced apoptosis in human small cell lung carcinoma cells. Cancer Res. 1996 Nov 1;56(21):4978-82. PubMed PMID: 8895753.
20: Umezawa H, Imoto M, Sawa T, Isshiki K, Matsuda N, Uchida T, Iinuma H, Hamada M, Takeuchi T. Studies on a new epidermal growth factor-receptor kinase inhibitor, erbstatin, produced by MH435-hF3. J Antibiot (Tokyo). 1986 Jan;39(1):170-3. PubMed PMID: 3005217.

Explore Compound Types